ethyl 4-{4-[(phenylsulfonyl)methyl]benzoyl}-1-piperazinecarboxylate
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Overview
Description
Compounds like “ethyl 4-{4-[(phenylsulfonyl)methyl]benzoyl}-1-piperazinecarboxylate” are often complex organic molecules with potential applications in various fields such as pharmaceuticals, materials science, and chemical synthesis . They typically contain multiple functional groups, which can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, each designed to introduce or modify a specific functional group . Common reactions include nitration, bromination, and conversion of nitro groups to amines .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
These compounds can participate in a variety of chemical reactions, depending on the functional groups present. For example, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo aminolysis to form amides, and can be reduced to form alcohols or aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point, boiling point, solubility, and reactivity, can be determined using a variety of experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-(benzenesulfonylmethyl)benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-2-28-21(25)23-14-12-22(13-15-23)20(24)18-10-8-17(9-11-18)16-29(26,27)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIVYXQYYNVYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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